molecular formula C23H18ClNO4 B6263794 2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid CAS No. 2241139-29-5

2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid

Cat. No. B6263794
CAS RN: 2241139-29-5
M. Wt: 407.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid, also known as CMF, is an important organic compound in the field of pharmaceuticals, biochemistry, and other scientific research. It is a versatile compound, being used in a variety of applications and experiments. CMF is a carboxylic acid derivative and is known for its strong binding ability and its ability to act as a catalyst. CMF has been studied extensively and has been found to have many potential applications in the field of scientific research.

Scientific Research Applications

2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals and other organic compounds, as well as in the study of molecular biology and biochemistry. 2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid has also been used in the study of the structure and function of enzymes and other proteins. 2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid has also been used in studies of the structure and function of DNA and RNA.

Mechanism of Action

The mechanism of action of 2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid is not well understood. However, it is known that it binds strongly to proteins and other molecules, and can act as a catalyst in certain reactions. 2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid has also been found to interact with certain enzymes and proteins, which can affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid are not well understood. However, it has been found to interact with certain proteins and enzymes, which can affect their activity. 2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid has also been found to have an effect on DNA and RNA, and can affect gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid in laboratory experiments include its strong binding ability and its ability to act as a catalyst. 2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid is also relatively easy to synthesize, and is relatively stable in the presence of other chemicals. The main limitation of using 2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid in laboratory experiments is that it is not well understood, and its effects on biochemical and physiological processes are not well understood.

Future Directions

There are a number of potential future directions for research on 2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid. One potential area of research is to further study the biochemical and physiological effects of 2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid, and to better understand its mechanism of action. Another potential area of research is to study the potential applications of 2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted to study the potential use of 2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid in the study of molecular biology and biochemistry. Finally, further research could be conducted to study the potential use of 2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid in the study of the structure and function of DNA and RNA.

Synthesis Methods

2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid is synthesized by a method known as the Williamson ether synthesis. This method involves the reaction of a halide, such as a chloride, with an alcohol in the presence of an acid catalyst. The reaction produces a carboxylic acid derivative, such as 2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid. This reaction is often used in the synthesis of pharmaceuticals and other organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid involves the protection of the amine group, followed by the introduction of the fluorenyl group, and then the deprotection of the amine group. The final step involves the introduction of the chloro group and the carboxylic acid group.", "Starting Materials": [ "4-aminobenzoic acid", "9H-fluorene-9-methanol", "thionyl chloride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Protection of the amine group with acetic anhydride and sodium bicarbonate", "Introduction of the fluorenyl group with 9H-fluorene-9-methanol and thionyl chloride", "Deprotection of the amine group with hydrochloric acid", "Introduction of the chloro group with thionyl chloride", "Introduction of the carboxylic acid group with sodium hydroxide and carbon dioxide" ] }

CAS RN

2241139-29-5

Product Name

2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid

Molecular Formula

C23H18ClNO4

Molecular Weight

407.8

Purity

93

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.